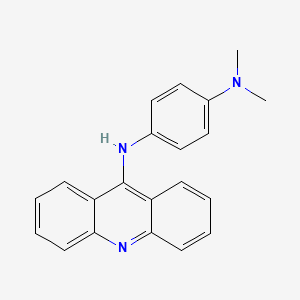
ethyl (4E)-4-(hydroxyimino)-3-phenylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE is a chemical compound known for its unique structure and properties It belongs to the class of hydroxyimino esters, which are characterized by the presence of both an ester and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE typically involves the reaction of ethyl 4-oxo-3-phenylbutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
化学反応の分析
Types of Reactions
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Amides or other esters.
科学的研究の応用
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE involves its interaction with specific molecular targets. The hydroxyimino group can chelate metal ions, making it a potent inhibitor of metalloproteases. This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways.
類似化合物との比較
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE can be compared with other hydroxyimino esters and related compounds:
ETHYL (2E)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOATE: Similar structure but with a shorter carbon chain.
METHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-(4-METHYLPHENYL)PENTANOATE: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE lies in its specific combination of functional groups and its ability to chelate metal ions effectively, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl (4E)-4-hydroxyimino-3-phenylpentanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(15)9-12(10(2)14-16)11-7-5-4-6-8-11/h4-8,12,16H,3,9H2,1-2H3/b14-10+ |
InChIキー |
TWIXQRGVRJUYDZ-GXDHUFHOSA-N |
異性体SMILES |
CCOC(=O)CC(C1=CC=CC=C1)/C(=N/O)/C |
正規SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11585850.png)
![ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11585853.png)
![(6Z)-6-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585859.png)
![4-[(Z)-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11585861.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585863.png)
![Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B11585872.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B11585875.png)
![4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11585885.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11585892.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide](/img/structure/B11585898.png)
![(2Z)-6-(4-chlorobenzyl)-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11585902.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11585932.png)
![1-(4-Ethylphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585939.png)
